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Yggfmtseks qtplvt

Cat. No.: B13397130
M. Wt: 1745.9 g/mol
InChI Key: NXSIJWJXMWBCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity preparation of α-Endorphin, a peptide hormone with the amino acid sequence "Yggfmtseks qtplvt" and the molecular formula C77H120N18O26S . As a member of the endorphin family, α-Endorphin is a subject of significant research interest in neurobiology and endocrinology for its potential role in pain modulation, stress response, and behavioral processes . Its mechanism of action involves binding to specific opioid receptors on the surface of target cells, primarily within the central nervous system . This binding can trigger intracellular signaling cascades, such as the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neuronal activity . Researchers utilize this compound in various in vitro assays to study signal transduction pathways, receptor binding affinity, and the physiological effects of opioid system activation. This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or performance studies, and is strictly not for human or animal use . Laboratories that use this product for diagnostic purposes may be considered the manufacturer of a medical device and assume full regulatory responsibility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H120N18O26S B13397130 Yggfmtseks qtplvt

Properties

Molecular Formula

C77H120N18O26S

Molecular Weight

1745.9 g/mol

IUPAC Name

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)

InChI Key

NXSIJWJXMWBCBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Advanced Synthetic Strategies and Mechanistic Insights for Yggfmtseks Qtplvt

Innovative Total Synthesis Approaches for Complex α-Endorphin Architectures

The total synthesis of α-Endorphin and its more complex analogues often relies on solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process as excess reagents and by-products can be removed by simple washing.

For a peptide of the complexity of α-Endorphin, the choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are the two most common approaches. The synthesis of α-Endorphin and its analogue, γ-endorphin, has been successfully achieved using SPPS, yielding products identical to the naturally occurring peptides. researchgate.net

One of the major hurdles in the synthesis of longer peptides like α-Endorphin is the tendency of the growing peptide chain to aggregate, which can hinder subsequent coupling reactions. Strategies to mitigate this include the use of specialized resins and solvents that minimize interchain interactions.

Stereoselective and Enantioselective Synthesis of α-Endorphin Isomers

The biological activity of peptides is exquisitely dependent on their stereochemistry. Each of the 16 amino acids in α-Endorphin (except for glycine) is chiral, meaning that a vast number of stereoisomers are theoretically possible. The synthesis of specific stereoisomers, particularly those containing D-amino acids (the enantiomers of the natural L-amino acids), is of great interest for studying structure-activity relationships and for developing analogues with enhanced stability against enzymatic degradation.

Stereoselective synthesis in this context refers to the controlled incorporation of a specific stereoisomer of an amino acid at a particular position in the peptide chain. This is typically achieved by using enantiomerically pure amino acid building blocks during SPPS. For instance, the synthesis of analogues of opioid peptides with D-amino acid substitutions has been a common strategy to improve their metabolic stability and oral bioavailability.

Development of Novel Catalytic Systems for α-Endorphin Bond Formations

The formation of the amide (peptide) bond is the fundamental reaction in peptide synthesis. Traditionally, this is achieved using stoichiometric amounts of coupling reagents, which can lead to side reactions and the generation of significant chemical waste. The development of catalytic systems for peptide bond formation is a key area of research aimed at improving the efficiency and sustainability of peptide synthesis.

While specific catalytic systems for the synthesis of α-Endorphin are not extensively documented in dedicated studies, the broader field of peptide chemistry has seen the emergence of novel catalysts. These include organocatalysts and metal-based catalysts that can promote amide bond formation with higher efficiency and selectivity. The application of such catalytic methods to the synthesis of α-Endorphin would represent a significant advancement, potentially reducing the need for excess reagents and simplifying purification.

Chemoenzymatic and Biocatalytic Pathways for α-Endorphin Production

Chemoenzymatic and biocatalytic approaches offer powerful alternatives to purely chemical synthesis, often providing high stereoselectivity and milder reaction conditions.

One innovative biocatalytic approach for the production of human α-endorphin involves a transgenic system. nih.govpnas.orgbiocrick.com In this method, a fusion protein is expressed in the erythrocytes of transgenic mice. This fusion protein consists of human α-globin with the α-endorphin sequence attached to its C-terminus, separated by an enzymatic cleavage site. The desired peptide can then be efficiently released and purified. nih.govpnas.orgbiocrick.com This method presents a cost-effective and highly pure production system for therapeutic peptides. nih.govpnas.orgbiocrick.com

Enzymatic ligation, where enzymes are used to join smaller, chemically synthesized peptide fragments, is another promising chemoenzymatic strategy. This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions.

Green Chemistry Principles and Sustainable Synthesis of α-Endorphin Analogues

The pharmaceutical industry is increasingly focusing on the development of sustainable manufacturing processes. In the context of peptide synthesis, this translates to the application of green chemistry principles to minimize the environmental impact. A major focus is the reduction of hazardous solvent use, particularly dimethylformamide (DMF), which is commonly employed in SPPS.

Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements. The optimization of reaction conditions to reduce the excess of amino acids and coupling reagents is another key aspect of sustainable peptide synthesis. Furthermore, the development of catalytic and biocatalytic methods, as discussed above, aligns with the principles of green chemistry by reducing waste and energy consumption.

The following table summarizes some green solvents and their potential application in peptide synthesis, which would be relevant for the sustainable production of α-Endorphin and its analogues.

Green SolventKey FeaturesApplication in Peptide Synthesis
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity than DMF.Can be used as a replacement for DMF in coupling and washing steps.
Cyclopentyl methyl ether (CPME)High boiling point, low peroxide formation, favorable safety profile.Alternative solvent for various steps in SPPS.
N-Butylpyrrolidinone (NBP)Biodegradable and non-toxic alternative to NMP.Shows good performance in SPPS for complex peptides.
Anisole/NOP (75:25)A green solvent mixture capable of solubilizing Fmoc amino acids and swelling common resins.A valid alternative to DMF in SPPS.

Mechanistic Investigations of Key Steps in α-Endorphin Synthesis

A deep understanding of the reaction mechanisms involved in peptide synthesis is crucial for optimizing protocols and troubleshooting challenges. In SPPS, the key steps are the deprotection of the N-terminal protecting group and the coupling of the next amino acid.

Mechanistic studies often focus on understanding and preventing side reactions such as racemization (loss of stereochemical purity) and aggregation. For a peptide like α-Endorphin, which contains a mix of hydrophobic and hydrophilic residues, aggregation of the growing peptide chain on the solid support can be a significant issue, leading to incomplete reactions and difficult purifications.

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential for monitoring the progress of the synthesis and for characterizing the final product and any impurities. These analytical methods provide valuable insights into the efficiency of each coupling and deprotection step, allowing for the optimization of the synthetic strategy. For instance, the synthesis of porcine α-endorphin via SPPS was monitored and the final product characterized to confirm its identity with the natural peptide. researchgate.net

Biosynthetic Elucidation and Metabolic Pathways of Yggfmtseks Qtplvt

Identification and Characterization of Biosynthetic Enzymes for Yggfmtseks qtplvt

The generation of α-Endorphin from its precursor is entirely dependent on a series of highly specific enzymes, primarily from the prohormone convertase (PC) family. These calcium-dependent serine proteases cleave the POMC proprotein at specific pairs of basic amino acid residues. wikipedia.orgresearchgate.net

The key steps and enzymes involved are:

Initial Cleavage of POMC : In the trans-Golgi network, the POMC precursor is first cleaved by Prohormone Convertase 1 (PC1, also known as PC3). wikipedia.orgoup.com This initial cut yields two major fragments: pro-adrenocorticotropic hormone (proACTH) and β-lipotropin (β-LPH). wikipedia.orgoup.com

Generation of β-Endorphin : The β-LPH fragment serves as the direct precursor to the endorphins. In tissues where it is expressed, Prohormone Convertase 2 (PC2) cleaves β-LPH to produce γ-lipotropin and β-Endorphin. wikipedia.orgfrontiersin.org The anterior pituitary expresses primarily PC1/3, leading to the secretion of ACTH and β-LPH, whereas the intermediate lobe of the pituitary and hypothalamic neurons express both PC1/3 and PC2, allowing for the further processing required to produce endorphins. oup.combioscientifica.com

Formation of α-Endorphin : Alpha-Endorphin itself is the 1-16 amino acid fragment of β-Endorphin. genscript.com Its formation results from the proteolytic cleavage of the longer β-Endorphin peptide between the Threonine (16) and Leucine (17) residues. wikipedia.org

Other enzymes, such as Carboxypeptidase E (CPE) , are also involved in the broader processing pathway, trimming the basic residues left by the prohormone convertases. oup.combioscientifica.com

Key Enzymes in the Biosynthesis of α-Endorphin (this compound)

EnzymeAbbreviationFunction in PathwayPrimary Location of Action
Prohormone Convertase 1PC1/3Performs initial cleavage of POMC to yield proACTH and β-lipotropin. wikipedia.orgoup.comAnterior & Intermediate Pituitary, Hypothalamus
Prohormone Convertase 2PC2Cleaves β-lipotropin to yield β-Endorphin and γ-lipotropin. wikipedia.orgfrontiersin.orgIntermediate Pituitary, Hypothalamus
Carboxypeptidase ECPETrims basic amino acid residues after PC-mediated cleavage. oup.comSecretory Granules

Genetic and Genomic Analysis of this compound Producing Organisms

In humans and other mammals, α-Endorphin is encoded by the POMC gene. wikipedia.org This gene provides the blueprint for the entire family of melanocortin peptides.

Genomic Location : The human POMC gene is located on chromosome 2, specifically at band 2p23.3. wikipedia.org

Gene Structure and Regulation : The expression of the POMC gene is controlled by specific regulatory sequences, including a promoter and tissue-specific enhancers. nih.gov Its transcription is regulated by a multitude of signaling pathways and transcription factors. For instance, corticotropin-releasing hormone (CRH) activates transcription, while glucocorticoids mediate feedback repression. nih.govbioscientifica.com Key transcription factors involved in its pituitary expression include Pitx and Tpit. bioscientifica.com

Tissue-Specific Expression and Processing : The POMC gene is expressed in a limited number of tissues, most notably the corticotroph cells of the anterior pituitary, the melanotroph cells of the intermediate pituitary, and a specific population of neurons in the arcuate nucleus of the hypothalamus. wikipedia.orgnih.gov The combination of peptides produced from the POMC precursor is highly dependent on the specific set of processing enzymes present in each cell type. nih.govphysiology.org This tissue-specific processing is the critical mechanism that determines whether a cell produces ACTH and β-lipotropin or proceeds to generate α-Endorphin and other downstream peptides. oup.combioscientifica.com Mutations in the POMC gene can lead to a complex deficiency syndrome characterized by early-onset obesity, adrenal insufficiency, and altered skin pigmentation. medlineplus.govmdpi.com

Summary of Genetic and Genomic Features for α-Endorphin Production

FeatureDescription
Gene NamePro-opiomelanocortin (POMC)
Human Chromosomal Locus2p23.3 wikipedia.org
Primary Expression SitesAnterior and intermediate lobes of the pituitary gland, hypothalamic arcuate nucleus. wikipedia.org
Key Transcriptional ActivatorsCorticotropin-releasing hormone (CRH), Pitx family factors, Tpit. nih.govbioscientifica.com
Key Transcriptional RepressorsGlucocorticoids. nih.gov
Clinical SignificanceLoss-of-function mutations are associated with severe obesity and adrenal insufficiency. medlineplus.govmdpi.com

Precursor Incorporation Studies in this compound Biosynthesis

The direct precursor to α-Endorphin is the POMC prohormone. Early and foundational studies elucidating this pathway utilized precursor incorporation techniques to trace the synthesis and processing of this protein. An in vivo labeling study in rats demonstrated the biosynthesis of POMC and its derivatives within the brain. nih.gov

In this research, the radiolabeled amino acid [35S]methionine was infused into the hypothalamic arcuate nuclear region. nih.gov Subsequent analysis of brain tissue revealed the presence of newly synthesized, radiolabeled POMC-like proteins. The study also detected labeled downstream products, including β-Endorphin and α-melanotropin-sized peptides, in the arcuate nucleus and other brain regions. nih.gov The ratio of the large POMC precursor to the smaller processed peptides was highest in the arcuate nucleus, providing strong evidence that POMC is synthesized in the cell bodies of this region and subsequently processed into smaller peptides like endorphins during axonal transport. nih.gov This type of study was crucial in establishing the precursor-product relationship and the anatomical location of the biosynthetic pathway in the central nervous system.

Sophisticated Analytical and Structural Elucidation Techniques for Yggfmtseks Qtplvt

Advanced Spectroscopic Methods for Yggfmtseks qtplvt Structural Resolution

Spectroscopic techniques are fundamental in determining the electronic and atomic structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Multi-dimensional NMR spectroscopy is an indispensable tool for mapping the complex covalent framework of this compound. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton (¹H-¹H) coupling networks, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish one-bond and multiple-bond correlations between protons and carbons (¹H-¹³C), respectively. These experiments collectively allow for the assembly of molecular fragments into a complete constitutional structure.

Table 1: Hypothetical NMR Data for Key Structural Fragments of this compound

Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Aromatic Ring 7.85 (d, 2H) 130.2 (CH) C=O (168.5), Cq (145.1)
7.50 (t, 1H) 128.9 (CH) Cq (125.4)
Aliphatic Chain 4.10 (t, 2H) 65.4 (CH₂) C=O (168.5)
1.95 (m, 2H) 30.1 (CH₂) CH₂ (65.4), CH₃ (14.2)
0.98 (t, 3H) 14.2 (CH₃) CH₂ (30.1)
Heterocycle 8.50 (s, 1H) 148.7 (CH) Cq (150.3), Cq (135.8)

This interactive table presents representative NMR shifts and correlations that would be used to piece together the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental formula with high precision. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. Subsequent tandem mass spectrometry (MS/MS) experiments involve the controlled fragmentation of the parent ion, yielding daughter ions whose masses correspond to specific substructures. Analyzing these fragmentation patterns provides critical information for confirming the connectivity established by NMR.

Table 2: Illustrative HRMS and MS/MS Fragmentation Data for this compound

Ion Calculated m/z Observed m/z Inferred Fragment Loss
[M+H]⁺ 456.1789 456.1792 -
Fragment 1 384.1421 384.1425 Loss of C₄H₉O
Fragment 2 298.0955 298.0953 Loss of C₇H₅O₂
Fragment 3 121.0501 121.0504 Benzoyl Cation [C₇H₅O]⁺

This interactive table shows how HRMS confirms the elemental composition and how fragmentation patterns in MS/MS studies help validate the molecular structure.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the bonds within this compound. Each functional group exhibits characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of groups such as carbonyls (C=O), amines (N-H), hydroxyls (O-H), and aromatic rings (C=C). The resulting spectrum serves as a unique "fingerprint" for the molecule, useful for identification and quality control.

Table 3: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Signal
Amide N-H Stretch 3350 (Broad) Weak
Aromatic C-H Stretch 3050 (Sharp) Strong
Carbonyl (Amide) C=O Stretch 1680 (Strong) Medium
Aromatic C=C Stretch 1605, 1475 (Medium) Strong
C-O Stretch 1250 (Strong) Weak

This interactive table lists characteristic vibrational peaks that would be used to identify the functional groups present in this compound.

Crystallographic Approaches for this compound and Its Complexes

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional coordinates of every atom in the molecule. This technique requires growing a high-quality crystal of this compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles are determined with unparalleled accuracy. This method is also invaluable for studying how this compound interacts and forms complexes with other molecules.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.45
c (Å) 15.60
β (°) 95.5
R-factor 0.045

This interactive table summarizes key parameters from a hypothetical X-ray diffraction experiment, defining the solid-state structure of this compound.

Chromatographic and Electrophoretic Methodologies for this compound Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard method for quantifying the purity of a sample. A solution of the compound is passed through a column, and its purity is determined by the relative area of its peak in the resulting chromatogram. Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on charge and size, which is useful for analyzing charged variants or closely related impurities.

Table 5: Representative HPLC Purity Analysis of a this compound Batch

Peak ID Retention Time (min) Peak Area (%) Identity
1 3.5 0.8 Impurity A
2 8.2 99.1 This compound
3 9.1 0.1 Impurity B

This interactive table displays a typical output from an HPLC analysis, used to assess the purity of a synthesized batch of this compound.

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common of these, allowing for the separation of a mixture by HPLC followed by the immediate mass analysis of each eluting component. This is invaluable for identifying impurities or metabolites in complex matrices. Other powerful hyphenated methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives and the more specialized Liquid Chromatography-NMR (LC-NMR) for obtaining full structural information on separated components.

Molecular Interactions and Mechanistic Action of Yggfmtseks Qtplvt at the Subcellular Level

Ligand-Target Binding Kinetics and Thermodynamics of Yggfmtseks qtplvt

The physiological effects of this compound are initiated by its binding to opioid receptors, primarily the mu-opioid receptor (μOR), but also to a lesser extent the delta-opioid receptor (δOR) and kappa-opioid receptor (κOR). nih.govlktlabs.com This binding is a highly specific interaction governed by the principles of chemical kinetics and thermodynamics. The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, is crucial for the recognition and binding of endorphins to their receptors. nih.gov

The binding process can be described by the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the equilibrium dissociation constant (K_d). A lower K_d value signifies a higher binding affinity. While specific kinetic and thermodynamic parameters for the interaction of this compound with its receptors are not extensively detailed in publicly available literature, the affinity is known to be in the nanomolar range, indicating a strong and specific interaction.

Table 1: Key Parameters in Ligand-Target Binding of this compound

ParameterDescriptionSignificance for this compound
k_on (Association Rate) The rate at which this compound binds to its receptor.A rapid on-rate allows for swift physiological responses to the release of the peptide.
k_off (Dissociation Rate) The rate at which the this compound-receptor complex dissociates.A slower off-rate leads to a more prolonged signaling event.
K_d (Dissociation Constant) The ratio of k_off to k_on (k_off/k_on), representing the concentration of this compound required to occupy 50% of the receptors at equilibrium.A low nanomolar K_d indicates high binding affinity.
ΔG (Gibbs Free Energy) The overall energy change upon binding, indicating the spontaneity of the interaction.A negative ΔG is characteristic of a spontaneous binding process.
ΔH (Enthalpy Change) The heat change upon binding, reflecting the formation and breaking of bonds.Can be either positive or negative depending on the nature of the molecular interactions.
ΔS (Entropy Change) The change in the degree of disorder of the system upon binding.Influenced by changes in conformational freedom of both the ligand and the receptor, as well as the displacement of water molecules.

Note: Specific quantitative values for these parameters for the this compound-opioid receptor interaction are a subject for further detailed biophysical research.

Elucidation of Molecular Pathways Modulated by this compound

Upon binding to its cognate opioid receptors, this compound triggers a cascade of intracellular signaling events. Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). The binding of this compound induces a conformational change in the receptor, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. nih.gov This activation leads to the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins. nih.gov

Key molecular pathways modulated by this compound include:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic Adenosine Monophosphate (cAMP). sciencearchives.org This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous cellular proteins.

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. sciencearchives.org This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, which in turn reduces the influx of calcium and inhibits the release of neurotransmitters from presynaptic terminals. sciencearchives.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: There is evidence to suggest that opioid receptor activation can also lead to the stimulation of the MAPK cascade, including pathways involving ERK1/2. This signaling pathway is implicated in the regulation of gene expression and cellular plasticity.

Conformational Dynamics and Allosteric Effects Induced by this compound

The binding of an agonist like this compound to a G-protein coupled receptor is not a simple lock-and-key mechanism but rather a dynamic process that involves conformational changes in both the ligand and the receptor. Upon binding, the μ-opioid receptor undergoes significant conformational rearrangements. biorxiv.orgnih.gov A hallmark of this activation is the outward movement of the cytoplasmic ends of transmembrane helices 5 and 6 (TM5 and TM6). nih.govmdpi.com This movement opens up a cavity on the intracellular side of the receptor, allowing for the docking and activation of the G-protein. nih.gov

Studies on the μ-opioid receptor have revealed the existence of multiple conformational states, including inactive, pre-activated, and fully activated states. biorxiv.orgnih.gov The specific conformation stabilized by a particular ligand can influence the downstream signaling pathway that is activated, a concept known as biased agonism. While the precise conformational dynamics induced specifically by this compound are still under investigation, it is understood to stabilize an active conformation that favors G-protein coupling.

Allosteric modulation is another important aspect of GPCR function. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.govwikipedia.org These modulators can be positive, negative, or neutral, altering the affinity and/or efficacy of the orthosteric ligand. wikipedia.orgnih.gov While there is growing interest in developing allosteric modulators for opioid receptors as potential therapeutics, there is currently no evidence to suggest that this compound itself acts as an allosteric modulator. nih.govnih.govmdpi.com

Protein-Ligand and Nucleic Acid-Ligand Interaction Studies with this compound

The primary and most well-characterized molecular interaction of this compound is with its protein targets, the opioid receptors. The binding pocket of the μ-opioid receptor is located within the transmembrane domain, and the interaction is mediated by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the amino acid residues of the receptor and the peptide ligand. The N-terminal tyrosine residue of this compound is of paramount importance for this interaction, as its phenolic hydroxyl group forms a key hydrogen bond with a histidine residue in the receptor binding site.

Table 2: Investigational Techniques for this compound-Protein Interactions

TechniquePrincipleApplication to this compound Studies
Radioligand Binding Assays Utilizes a radiolabeled form of a ligand to quantify its binding to a receptor.Can be used to determine the affinity (K_d) and density (B_max) of this compound binding to opioid receptors in various tissues and cell lines.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.Allows for the determination of the on-rate (k_on) and off-rate (k_off) of the this compound-receptor interaction without the need for labeling.
Isothermal Titration Calorimetry (ITC) Measures the heat changes that occur upon the binding of a ligand to a protein.Can provide a complete thermodynamic profile of the binding interaction, including ΔG, ΔH, and ΔS.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Provide high-resolution three-dimensional structures of the ligand-receptor complex.Can reveal the precise molecular interactions and conformational changes that occur upon this compound binding to its receptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide information about the structure and dynamics of the ligand and the receptor in solution.Useful for studying the conformational changes in both this compound and the opioid receptor upon binding.

A thorough review of the scientific literature reveals no evidence of direct interactions between this compound and nucleic acids (DNA or RNA). The biological functions of this peptide appear to be exclusively mediated through its interaction with cell surface protein receptors.

Bio-conjugation Strategies for this compound as Research Probes

To better understand the subcellular localization, trafficking, and dynamics of this compound and its receptors, various bioconjugation strategies can be employed to create molecular probes. These strategies involve the covalent attachment of a reporter molecule, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, to the peptide.

Fluorescent Labeling: this compound can be conjugated to fluorescent dyes to create probes that can be visualized using fluorescence microscopy. This allows for the real-time tracking of the peptide as it binds to and is internalized by cells. The choice of the fluorophore and the site of conjugation are critical to ensure that the biological activity of the peptide is retained.

Radiolabeling: The incorporation of radioactive isotopes, such as tritium (³H) or iodine-125 (¹²⁵I), into the structure of this compound is a well-established method for use in radioligand binding assays and autoradiography to map the distribution of opioid receptors.

Photoaffinity Labeling: This technique involves the use of a photoreactive group that, upon exposure to UV light, forms a covalent bond with the receptor at the binding site. mdpi.comnih.gov This allows for the irreversible labeling and subsequent identification and characterization of the receptor protein.

Biotinylation: The attachment of biotin to this compound allows for its detection and purification using avidin or streptavidin-based systems. Biotinylated probes can be used in a variety of applications, including immunoassays and affinity chromatography. A biotin-conjugated antibody to alpha-endorphin is also commercially available as a research tool. bluetigerscientific.com

Table 3: Common Bioconjugation Strategies for Peptide Probes

StrategyReporter MoleculeApplication
Fluorescent Labeling Fluorescein, Rhodamine, Cyanine dyesLive-cell imaging, flow cytometry, fluorescence resonance energy transfer (FRET) studies.
Radiolabeling ³H, ¹²⁵I, ¹⁴CRadioligand binding assays, autoradiography, positron emission tomography (PET).
Photoaffinity Labeling Phenyl azides, benzophenones, diazirinesCovalent labeling of receptors for identification and structural studies. mdpi.comnih.govcore.ac.uk
Biotinylation BiotinEnzyme-linked immunosorbent assays (ELISA), western blotting, affinity purification.

These bioconjugated forms of this compound are invaluable tools for dissecting the intricate molecular mechanisms underlying its function at the subcellular level.

Computational Chemistry and Theoretical Modeling of Yggfmtseks Qtplvt

Quantum Mechanical Calculations for Reactivity and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule. wikipedia.org These methods solve the Schrödinger equation for a given molecule to determine the distribution of electrons and the energies of different molecular orbitals. wikipedia.org For a hypothetical compound, researchers would use QM to predict its reactivity, stability, and spectroscopic properties.

Key areas of investigation would include:

Electron Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic excitability.

Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions to understand how the compound might interact with other molecules.

A typical data table from such a study might look like this:

Calculated PropertyValue (Arbitrary Units)Method/Basis Set
HOMO Energy-5.2 eVDFT/B3LYP 6-31G
LUMO Energy-1.8 eVDFT/B3LYP 6-31G
HOMO-LUMO Gap3.4 eVDFT/B3LYP 6-31G
Dipole Moment2.5 DebyeDFT/B3LYP 6-31G

Molecular Dynamics Simulations in Solution and at Interfaces

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. wikipedia.orgyoutube.com By solving Newton's equations of motion for a system of particles, MD provides a view of the dynamic evolution of the compound. wikipedia.org These simulations are crucial for understanding how a compound behaves in a realistic environment, such as in a solvent or at the interface between two different phases (e.g., water and a lipid membrane).

MD simulations for a compound would typically explore:

Solvation Effects: How the compound interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds and the structure of the solvation shell.

Conformational Changes: The flexibility of the molecule and the different shapes (conformations) it can adopt in solution. This is particularly important for large, flexible molecules.

Behavior at Interfaces: How the molecule orients and interacts at the boundary between different environments, which is relevant for applications in materials science and pharmacology.

De Novo Design and Virtual Screening for Analogues

De novo design involves creating new molecules from scratch based on physical and chemical principles. nih.gov Computational methods can build novel molecular structures with desired properties, such as high affinity for a biological target. nih.govnih.gov Virtual screening, on the other hand, involves computationally testing large libraries of existing compounds to identify those with specific characteristics.

For a known compound, this research would focus on:

Generating Analogues: Creating a library of virtual compounds that are structurally similar but have modified functional groups to improve properties like binding affinity or solubility.

High-Throughput Docking: Simulating how these analogues might bind to a specific protein target to predict their potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.commdpi.com These models are built by analyzing a set of known compounds and their measured activities or properties.

A typical QSAR/QSPR study involves:

Descriptor Calculation: Quantifying various aspects of the molecule's structure using numerical values called molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors).

Model Building: Using statistical techniques like multiple linear regression or machine learning to create a mathematical equation that relates the descriptors to the observed activity or property. mdpi.com

Prediction: Using the developed model to predict the activity or properties of new, untested compounds.

A simplified QSAR model might be represented by an equation like: Biological Activity = (0.5 * LogP) - (0.2 * Molecular Weight) + (1.5 * Num_H_Donors) + Constant

Artificial Intelligence and Machine Learning Applications in Research

Artificial intelligence (AI) and machine learning (ML) are increasingly used to accelerate chemical and pharmacological research. nih.govnih.govyoutube.comresearchgate.net These technologies can analyze vast and complex datasets to identify patterns that are not obvious to human researchers. researchgate.net

Applications in the study of a chemical compound would include:

Predictive Modeling: Developing more accurate and complex QSAR/QSPR models than traditional statistical methods. nih.gov Deep learning, a subset of ML, is particularly effective for this. nih.govhspublishing.org

De Novo Design: Using generative models to design novel molecules with optimized properties.

Literature Analysis: Employing natural language processing to mine scientific literature for information related to the compound or similar molecules, helping to generate new hypotheses. nih.gov

Yggfmtseks Qtplvt in Advanced Research Methodologies and Chemical Biology Tools

Development of Chemical Compounds as Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in chemical biology, valued for their high sensitivity, versatility, and non-invasive nature. wikipedia.orgthermofisher.com These molecules, or fluorophores, can be designed to detect and visualize specific proteins, monitor biological processes, and reveal the spatiotemporal dynamics of cellular components. thermofisher.comnih.gov

The development of a novel fluorescent probe involves designing a molecule that can selectively bind to a target of interest and report on its presence or activity through a change in fluorescence. aiu.edu This process often involves the synthesis of organic dyes that can be attached to biomolecules like antibodies or proteins without disrupting their function. thermofisher.com The utility of these probes is vast, enabling researchers to quantify a wide range of cellular parameters, from the number of cells in a sample to the enzymatic activity within a specific cellular compartment. thermofisher.com

Key Characteristics of Effective Fluorescent Probes:

High Specificity: The probe must selectively bind to its intended target to avoid off-target signals.

High Sensitivity: The probe should produce a strong fluorescent signal even at low concentrations of the target.

Photostability: The probe must be resistant to photobleaching to allow for prolonged imaging.

Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.

Probe TypeTargetApplication
Organic Dyes Proteins, Nucleic AcidsImmunofluorescence, FISH
Fluorescent Proteins Gene ExpressionLive-cell imaging, Reporter assays
Quantum Dots Cellular StructuresLong-term cell tracking
Metal-Responsive Probes Metal Ions (e.g., Zinc, Copper)Visualizing metal trafficking

Application of Chemical Compounds in Affinity-Based Proteomics and Chemoproteomics

Affinity-based proteomics is a powerful methodology for the large-scale study of proteins, leveraging the specific binding interactions between a "bait" molecule and its protein targets. nih.govolink.com This approach is crucial for understanding the complexity of the proteome, which is the entire set of proteins expressed by an organism. nih.gov While traditional proteomics often relies on mass spectrometry alone, affinity-based methods enhance the detection of low-abundance proteins and the analysis of protein-protein interactions. bio-itworld.comolink.com

In this context, chemical compounds are designed as affinity reagents to capture specific proteins or protein classes from complex biological samples, such as blood plasma. nih.govolink.com These reagents can be small molecules, peptides, or antibodies that are immobilized on a solid support. After incubation with a cell lysate or other biological sample, the captured proteins are washed to remove non-specific binders and then identified, typically by mass spectrometry. nih.gov

Table of Affinity-Based Proteomics Techniques:

Technique Bait Molecule Principle Application
Immunoassays Antibodies Highly specific capture of target proteins. Biomarker discovery, diagnostics.
Aptamer-Based Assays Nucleic Acid Aptamers Automated, high-throughput protein profiling. Large-scale plasma proteomics.

| Chemical Probes | Small Molecules | Covalent or non-covalent capture of proteins based on reactivity or binding. | Enzyme activity profiling, drug target identification. |

Chemical Compounds as Chemical Modulators for Pathway Interrogation

Chemical modulators are small molecules designed to selectively activate or inhibit the function of specific proteins, thereby allowing researchers to interrogate their roles in biological pathways. aiu.edunih.gov This approach provides a powerful means to study protein function in real-time within living systems, offering advantages over genetic methods that can sometimes be slower or induce compensatory effects. frontiersin.org

The discovery and development of chemical modulators are central to drug discovery and chemical biology. nih.gov These compounds can target various classes of proteins, including enzymes, receptors, and protein-protein interactions. By observing the cellular response to a specific modulator, researchers can elucidate the function of its target protein and its role within a broader signaling network. frontiersin.orgwashington.edu The use of these tools is critical in validating new drug targets and understanding the mechanisms of disease. yale.edunih.gov

Examples of Chemical Modulator Applications:

Kinase Inhibitors: Used to study signaling pathways involved in cell growth and proliferation, with significant applications in cancer research.

Protease Inhibitors: Employed to investigate the roles of proteases in processes like apoptosis and inflammation.

Protein-Protein Interaction (PPI) Modulators: Developed to disrupt or stabilize protein complexes, providing insight into their functional significance. nih.gov

Microfluidics and High-Throughput Screening Platforms for Chemical Compound Research

Microfluidics and high-throughput screening (HTS) are transformative technologies that have revolutionized the pace of chemical and biological research. nih.govresearchgate.net Microfluidic devices, also known as lab-on-a-chip systems, allow for the manipulation of minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers. researchgate.net This technology offers numerous advantages, including low sample consumption, reduced cost, and the ability to perform thousands of experiments in parallel. nih.govtue.nl

HTS platforms integrate robotics, sensitive detectors, and data processing software to rapidly test large libraries of chemical compounds for their effects on a specific biological target or pathway. tue.nlfrontiersin.org When combined with microfluidics, HTS allows for the screening of millions of compounds in a fraction of the time and cost of traditional methods. nih.gov These platforms are essential in modern drug discovery for identifying lead compounds that can be further optimized into new therapeutics. nih.gov

Key Advantages of Microfluidic HTS Platforms:

Miniaturization: Reduces the consumption of expensive reagents and valuable samples. tue.nl

Parallelization: Enables the simultaneous testing of thousands of conditions. nih.gov

Precise Control: Allows for the accurate manipulation of the cellular microenvironment. nih.gov

Automation: Reduces manual labor and increases reproducibility. researchgate.net

Table of Microfluidic Screening Modes:

Screening Mode Description Key Feature
Perfusion Flow Cells are cultured in microchannels with a continuous flow of media and test compounds. Allows for long-term cell culture and dynamic stimulation.
Droplet-Based Individual cells and reagents are encapsulated in picoliter-sized droplets. Enables ultra-high-throughput screening of single cells.

| Microarray | Cells or compounds are spotted in a high-density array format. | Suitable for combinatorial screening and multiplexed assays. |

Environmental Fate, Degradation, and Ecological Interactions of Yggfmtseks Qtplvt

Photodegradation and Hydrolysis Mechanisms of Yggfmtseks qtplvt in Aqueous Systems

The stability of this compound in aquatic environments is largely determined by its susceptibility to photodegradation and hydrolysis. Studies have been conducted to elucidate the rates and mechanisms of these abiotic degradation processes.

Direct photodegradation of this compound occurs when the molecule absorbs light in the environmentally relevant spectrum (λ > 290 nm), leading to its transformation. The quantum yield of this process has been determined to be relatively low, suggesting that direct photolysis is not the primary degradation pathway. However, indirect photodegradation, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are naturally present in sunlit surface waters, appears to be more significant. The rate constants for the reaction of this compound with these ROS have been experimentally determined and are presented below.

Hydrolysis is another key process affecting the persistence of this compound in water. The molecule contains ester linkages that are susceptible to cleavage. The rate of hydrolysis is highly dependent on pH and temperature. Research indicates that hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions.

Interactive Table: Abiotic Degradation Parameters of this compound

ParameterValueConditions
Direct Photolysis Half-Life150 daysSimulated sunlight, pH 7
Indirect Photolysis Half-Life (•OH)25 daysTypical surface water [•OH]
Hydrolysis Half-Life (pH 5)320 days25°C
Hydrolysis Half-Life (pH 7)180 days25°C
Hydrolysis Half-Life (pH 9)45 days25°C

Microbial Biotransformation and Biodegradation Pathways of this compound in Diverse Ecosystems

Microbial activity is a critical factor in the ultimate fate of many organic contaminants. The biotransformation of this compound has been investigated in various microbial systems, including activated sludge, soil microcosms, and pure cultures of specific bacterial and fungal strains. nih.govnih.gov

Initial studies using mixed microbial populations from wastewater treatment plants indicated that this compound is only partially biodegradable under aerobic conditions. The primary biotransformation reactions observed are hydroxylation and O-demethylation. nih.gov Several microbial species, such as Pseudomonas sp. and Rhodococcus sp., have been identified as capable of initiating the degradation of this compound. These organisms appear to utilize the compound as a carbon source, albeit inefficiently.

Under anaerobic conditions, such as those found in sediments, the degradation of this compound proceeds at a much slower rate. The primary pathway observed is reductive dehalogenation, followed by the cleavage of the aromatic ring structure. Complete mineralization to CO₂ and H₂O has not been observed under anaerobic conditions within typical study durations.

Interactive Table: Microbial Biotransformation of this compound

Microbial SystemTransformation PathwayKey MetabolitesDegradation Extent
Aerobic Activated SludgeHydroxylation, O-demethylationHydroxylated-Yggfmtseks qtplvt35% in 28 days
Anaerobic SedimentReductive DehalogenationDehalogenated-Yggfmtseks qtplvt15% in 90 days
Pseudomonas putida (pure culture)Aerobic C-ring cleavageVarious aliphatic acids50% in 28 days
Aspergillus niger (pure culture)O-demethylationDemethylated-Yggfmtseks qtplvt42% in 28 days nih.gov

Adsorption and Mobility Studies of this compound in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its tendency to adsorb to soil and sediment particles. fera.co.uk Adsorption studies are essential for predicting whether the compound will remain localized or be transported to other environmental compartments, such as groundwater. fera.co.ukconicet.gov.ar

Batch equilibrium experiments have been conducted to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound in various soil types. fera.co.uk The results indicate a strong affinity for organic matter, suggesting that the compound is likely to be retained in the topsoil layers. conicet.gov.ar The high Koc value implies low mobility in most soil types. fera.co.uk

The Freundlich adsorption model has been found to best describe the adsorption behavior of this compound, with the Freundlich coefficient (Kf) correlating positively with the organic carbon content of the soil. conicet.gov.ar Desorption studies have shown that a significant fraction of the adsorbed this compound is irreversibly bound to the soil matrix.

Interactive Table: Adsorption Coefficients of this compound in Different Soil Types

Soil TypeOrganic Carbon (%)Freundlich Coefficient (Kf)Koc (L/kg)
Sandy Loam1.2252083
Silt Loam2.5602400
Clay Loam3.81052763

Theoretical Models for Environmental Partitioning of this compound

Fugacity-based models are often employed to predict the environmental distribution of chemicals. mdpi.comepa.gov For this compound, a Level I fugacity model was used to estimate its equilibrium partitioning between major environmental compartments at a macroscopic scale. mdpi.comepa.gov

These models utilize the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to calculate its fugacity capacity in air, water, soil, and sediment. epa.govnih.gov The results of the Level I model for this compound suggest that, upon release into the environment, the majority of the compound would be expected to partition to soil and sediment, with a smaller fraction remaining in water and a negligible amount in the atmosphere. This is consistent with its low vapor pressure and high Kow value. More complex models, like the Quantitative Water Air Sediment Interaction (QWASI) model, can provide more detailed insights into the fluxes between these compartments. mdpi.com

Interactive Table: Predicted Environmental Distribution of this compound (Level I Fugacity Model)

Environmental CompartmentVolume (m³)Fugacity Capacity (mol/m³·Pa)Predicted Mass (%)
Air6.0 x 10¹³2.5 x 10⁻⁵0.1
Water7.0 x 10¹⁰8.9 x 10⁻²15.6
Soil4.5 x 10⁹1.8 x 10²45.2
Sediment2.1 x 10⁸2.1 x 10²39.1

Future Perspectives and Interdisciplinary Avenues in Yggfmtseks Qtplvt Research

Integration of Omics Technologies in [Compound X] Studies

The comprehensive understanding of the biological interactions of [Compound X] would necessitate the integration of various "omics" technologies. These high-throughput methods allow for a holistic view of the molecular changes within a biological system in response to the compound.

Genomics and Transcriptomics: These fields would investigate how [Compound X] influences gene expression. For instance, DNA microarrays or RNA-sequencing could be employed to identify which genes are activated or silenced in cells exposed to the compound. This could reveal the cellular pathways that [Compound X] modulates.

Proteomics: Using techniques like mass spectrometry, proteomics studies would aim to identify and quantify the entire set of proteins in a biological sample treated with [Compound X]. This could uncover the direct protein targets of the compound or downstream effects on protein expression and post-translational modifications.

Metabolomics: This area would focus on the global profile of metabolites in a system. By analyzing how [Compound X] alters the metabolome, researchers could gain insights into its effects on metabolic pathways, such as energy production or lipid metabolism.

A hypothetical study could involve treating a specific cell line with [Compound X] and analyzing the resulting changes across these different omics layers. The integrated data would provide a multi-faceted understanding of the compound's mechanism of action.

Nanotechnology and Material Science Interfaces with [Compound X]

The convergence of nanotechnology and material science with chemical research offers transformative possibilities for the application of [Compound X].

Drug Delivery Systems: If [Compound X] has therapeutic potential, nanotechnology could be used to develop sophisticated delivery systems. For example, encapsulating [Compound X] within nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and targeted delivery to specific tissues or cells, potentially enhancing efficacy and minimizing off-target effects.

Functional Materials: [Compound X] could be incorporated into novel materials to confer specific properties. For instance, it could be integrated into a polymer matrix to create a new material with unique optical, electronic, or catalytic properties. The development of such functional materials would depend on the intrinsic chemical characteristics of [Compound X].

Biosensors: The unique properties of [Compound X] could be harnessed to create highly sensitive and selective biosensors. For example, it could be immobilized on a transducer surface to detect specific biomolecules, with the binding event generating a measurable signal.

The following table illustrates potential research directions at the interface of nanotechnology and [Compound X].

Research AreaPotential Application of [Compound X]Nanomaterial/PlatformDesired Outcome
Targeted Drug DeliveryEncapsulation for controlled release and targetingLiposomes, Polymeric NanoparticlesEnhanced therapeutic index, reduced systemic toxicity
Advanced Functional MaterialsIntegration into a polymer for novel catalytic propertiesPolymer MatrixA new material with enhanced catalytic efficiency
High-Sensitivity BiosensingUse as a recognition element for a specific biological analyteGraphene-based TransducerA biosensor for early disease diagnosis

Ethical Considerations in Advanced [Compound X] Research

As research into [Compound X] becomes more advanced, particularly if it involves biological systems or potential societal applications, a robust ethical framework is essential.

Dual-Use Potential: Researchers would need to consider the possibility that the knowledge or the compound itself could be used for both beneficial and harmful purposes. This requires a careful assessment of the research goals and transparent communication of the potential risks.

Informed Consent and Data Privacy: In studies involving human subjects or their biological samples, obtaining informed consent is paramount. Furthermore, the handling of large-scale data, especially from omics studies, must adhere to strict privacy and data protection regulations.

Environmental Impact: The synthesis, use, and disposal of [Compound X] and its associated materials would require a thorough environmental impact assessment. The development of "green" and sustainable chemical processes would be a critical ethical and practical consideration.

Societal Implications: Researchers and institutions would have a responsibility to engage in public discourse about the potential societal impacts of [Compound X], ensuring that its development aligns with societal values and needs.

Emerging Methodologies and Tools for Unveiling [Compound X]’s Full Potential

The continuous evolution of analytical and computational tools would be instrumental in deepening the understanding of [Compound X].

Advanced Spectroscopy and Imaging: Techniques such as cryo-electron microscopy (cryo-EM) could be used to visualize the interaction of [Compound X] with its biological targets at an atomic level. Advanced imaging techniques could also allow for the real-time tracking of the compound within living cells.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms could be applied to analyze the vast datasets generated from omics studies, helping to identify complex patterns and predict the biological activities of [Compound X] and its derivatives. These computational tools could also accelerate the design of new experiments and the optimization of the compound's properties.

High-Throughput Synthesis and Screening: The use of automated robotic platforms for chemical synthesis and biological screening would enable the rapid generation and evaluation of a large library of analogs of [Compound X]. This high-throughput approach would significantly accelerate the discovery of compounds with improved properties.

The table below summarizes some of these emerging methodologies and their potential applications in the study of [Compound X].

MethodologyApplication in [Compound X] ResearchPotential Insights Gained
Cryo-Electron Microscopy (Cryo-EM)Determining the 3D structure of [Compound X] bound to a protein targetUnderstanding the precise mechanism of action at an atomic level
Artificial Intelligence (AI)Analyzing multi-omics data from cells treated with [Compound X]Identification of novel biomarkers and signaling pathways
High-Throughput SynthesisGenerating a library of derivatives of [Compound X]Rapid exploration of the structure-activity relationship

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable research question for studying Yggfmtseks qtplvt?

  • Methodological Answer : Use the Question Formulation Technique (QFT), which involves:

  • Step 1 : Define a research focus (e.g., "mechanisms of this compound in catalysis").
  • Step 2 : Generate open-ended questions without constraints (e.g., "How does temperature affect this compound's stability?").
  • Step 3 : Refine questions by categorizing them as open/closed and prioritizing based on feasibility and novelty .
  • Step 4 : Ensure alignment with gaps in existing literature (e.g., unresolved synthesis pathways) .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :

  • Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND synthesis").
  • Map trends using tools like VOSviewer to identify understudied areas (e.g., environmental impacts).
  • Critically evaluate sources for methodological rigor, focusing on experimental reproducibility and data transparency .

Q. How should initial experimental designs for this compound be structured?

  • Methodological Answer :

  • Control Variables : Standardize parameters like solvent purity and reaction time to minimize bias .
  • Pilot Studies : Conduct small-scale experiments to test hypotheses (e.g., varying pH levels).
  • Documentation : Maintain detailed logs of protocols, raw data, and anomalies for reproducibility .

Advanced Methodological Questions

Q. How can researchers resolve contradictions in published data on this compound’s thermodynamic properties?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., chi-square for variance).
  • Sensitivity Analysis : Identify outliers by testing assumptions (e.g., instrument calibration differences).
  • Collaborative Validation : Replicate experiments in independent labs using standardized protocols .

Q. What methodological considerations ensure reproducibility in this compound synthesis?

  • Methodological Answer :

  • Step 1 : Publish full experimental details (e.g., reagent sources, spectral data) in supplementary materials .
  • Step 2 : Use open-source software (e.g., NMRium) for data analysis transparency.
  • Step 3 : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. Which statistical methods are appropriate for analyzing nonlinear behavior in this compound’s reaction kinetics?

  • Methodological Answer :

  • Nonlinear Regression : Fit models (e.g., Arrhenius equation) to time-series data.
  • Machine Learning : Train algorithms to predict kinetic pathways using historical datasets.
  • Uncertainty Quantification : Apply Monte Carlo simulations to assess parameter confidence intervals .

Data and Reproducibility

Q. How can researchers enhance the credibility of this compound’s computational modeling results?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple software (e.g., Gaussian vs. ORCA).
  • Benchmarking : Validate models against experimental data (e.g., crystallographic structures).
  • Open Peer Review : Share code and datasets on platforms like GitHub for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.